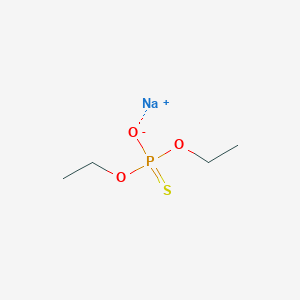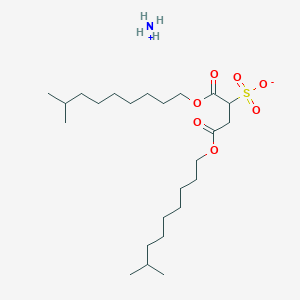![molecular formula C24H14 B127179 Dibenzo[a,l]pyrene CAS No. 191-30-0](/img/structure/B127179.png)
Dibenzo[a,l]pyrene
Übersicht
Beschreibung
Dibenzo[a,l]pyrene (DB[a,l]P) is a highly potent environmental carcinogen, belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It has been identified as one of the most potent carcinogens tested in mouse skin and rat mammary gland assays, surpassing the carcinogenicity of other well-known PAHs such as benzo[a]pyrene (B[a]P) and 7,12-dimethylbenz[a]anthracene (DMBA) . DB[a,l]P is present in environmental samples, including cigarette smoke, and poses a significant risk to human health due to its high carcinogenic potency .
Synthesis Analysis
The synthesis of DB[a,l]P and its metabolites has been a subject of research to understand its carcinogenic mechanism. One study focused on the synthesis of the diastereomeric fjord-region 11,12-dihydrodiol 13,14-epoxides of DB[a,l]P, which are considered potential ultimate mutagenic and carcinogenic metabolites . Another study synthesized a series of polyphenylene ribbons with dibenzo[e,l]pyrene cores, which are structurally related to DB[a,l]P, to facilitate further cyclodehydrogenation reactions .
Molecular Structure Analysis
The molecular structure of DB[a,l]P metabolites has been elucidated through various analytical techniques. For instance, the structure of an early metabolite of benzo[a]pyrene, which shares structural similarities with DB[a,l]P, was determined by X-ray crystallography . This information is crucial for understanding the reactive points in the molecule that contribute to its carcinogenicity.
Chemical Reactions Analysis
DB[a,l]P undergoes metabolic activation to form DNA adducts, which are critical in its carcinogenic process. Studies have shown that DB[a,l]P is metabolically activated to form fjord-region diol-epoxides in human cells, such as the MCF-7 mammary carcinoma cell line . These diol-epoxides bind extensively to deoxyadenosine residues of DNA, leading to mutations and tumorigenesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of DB[a,l]P and its metabolites have been studied to understand their environmental persistence and biological activity. For example, the direct determination of DB[a,l]P and its isomers in water samples was achieved using solid-liquid extraction and laser-excited time-resolved Shpol'skii spectrometry, highlighting the compound's stability and the potential for environmental exposure .
Relevant Case Studies
Several case studies have demonstrated the tumorigenicity and mutagenicity of DB[a,l]P. In mouse skin, DB[a,l]P showed a much higher potency in inducing tumors compared to DMBA and B[a]P . In strain A/J mouse lung, DB[a,l]P induced significant numbers of lung adenomas and was associated with Ki-ras oncogene mutations . The mutagenicity of DB[a,l]P's diastereomeric fjord-region diol-epoxides was also found to be exceptionally high in bacterial and mammalian cells . Additionally, the metabolism and mutagenicity of DB[a,l]P were compared to its weaker carcinogenic isomer, DB[a,e]pyrene, providing insights into its carcinogenic mechanism .
Wissenschaftliche Forschungsanwendungen
1. Environmental Detection and Analysis
Dibenzo[a,l]pyrene, a potent carcinogen, is a concern for human health due to its presence in the environment. Innovative methods like solid-liquid extraction and laser-excited time-resolved Shpol'skii spectrometry (LETRSS) have been developed for its direct determination in water samples. This approach is environmentally friendly, cost-effective, and precise, with limits of detection at the parts-per-trillion level, demonstrating its potential for real-world environmental analysis (Yu & Campiglia, 2005).
2. Understanding Carcinogenic Mechanisms
Research has identified and quantified the depurinating DNA adducts formed in mouse skin and rat mammary gland treated with dibenzo[a,l]pyrene (DB[a,l]P), revealing insights into its carcinogenic potential. The studies show that most of the depurinating adducts were formed by one-electron oxidation, suggesting a significant role in the initiation of tumors by DB[a,l]P (Cavalieri et al., 2005).
3. Computational Analysis of Interactions
Computational simulation studies have been conducted to explore the interactions between dibenzo[a,l]pyrene-diol-epoxides (DBPDEs) and DNA. These studies provide a deeper understanding of the molecular mechanisms of DBP-DNA interactions, which could lead to the development of novel compounds to inhibit its DNA binding ability and potentially prevent cancer (Ahmad et al., 2020).
4. Impact on Fetal Development and Carcinogenesis
Research has shown that exposure to DBP during pregnancy in mice leads to severe health consequences in offspring, including high mortality from aggressive T-cell lymphoma and lung tumors. This highlights the importance of understanding the impact of environmental pollutants like DBP on fetal development and the risk of transplacental carcinogenesis (Castro et al., 2008).
5. Glucuronidation and Detoxification
The role of the uridine-5'-diphosphate glucuronosyltransferase (UGT) family of enzymes in the glucuronidation of DB[a,l]P metabolites has been studied, revealing an important detoxification route for this pro-carcinogen. Understanding the interaction between DB[a,l]P metabolites and UGT enzymes can inform strategies for reducing the carcinogenic impact of this compound (Olson et al., 2011).
6. Oral Carcinogenesis and Tobacco Smoke Constituents
DB[a,l]P, found in tobacco smoke, has been studied for its role in inducing oral squamous cell carcinoma (OSCC) in mice. This research is crucial for understanding the mechanisms of oral carcinogenesis and the impact of tobacco smoke constituents on human health (Chen et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-8-18-16(6-1)14-17-13-12-15-7-5-11-20-19-9-3-4-10-21(19)24(18)23(17)22(15)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTHRSHGARDABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6=CC=CC=C6C5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059753 | |
| Record name | Dibenzo[a,l]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenzo(a,l)pyrene appears as yellow odorless crystals or flakes. Water insoluble., Pale yellow solid; [HSDB] | |
| Record name | DIBENZO(A,L)PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4734 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
630.6 °C | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Water insoluble, Soluble in concentrated sulfuric acid, Soluble in olive oil | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.28 g/cu cm | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dibenzo[a,l]pyrene | |
Color/Form |
Yellow plates from benzene/ethanol, Pale yellow plates from ethanol, Yellow crystals or flakes | |
CAS RN |
191-30-0 | |
| Record name | DIBENZO(A,L)PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenzo[a,l]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[a,l]pyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo[a,l]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[def,p]chrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZO(A,L)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3X629VE4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
164.5 °C, MP: 164-165 °C | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B127097.png)






![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)




